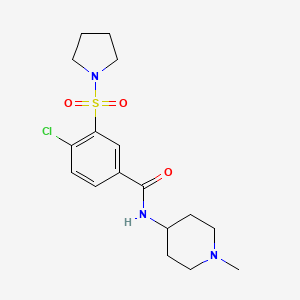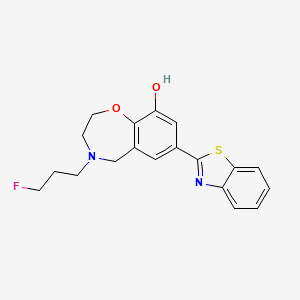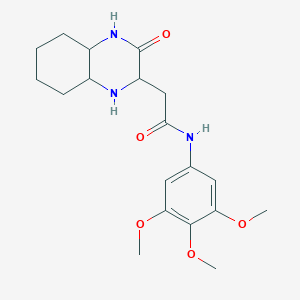
1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a butylsulfonyl substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable cyclizing agent.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Butylsulfonyl Group: The butylsulfonyl group is introduced through a sulfonylation reaction, where the piperidine carboxamide is treated with butylsulfonyl chloride in the presence of a base like pyridine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding to biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide: This compound lacks the butylsulfonyl group, which may result in different chemical properties and reactivity.
1-butylsulfonylpiperidine-3-carboxamide: This compound lacks the hydroxy group, which may affect its ability to interact with specific targets.
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its chemical behavior and applications.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-4-5-9-21(19,20)16-8-6-7-12(10-16)13(18)15-14(2,3)11-17/h12,17H,4-11H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFKOEKHFMOXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B5355206.png)
![[4-benzyl-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5355217.png)
![(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B5355221.png)


![5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5355237.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)

![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5355288.png)
![1,3-benzodioxol-5-yl[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B5355307.png)
